Product packaging for 1,1-Bis(methylsulfanyl)non-1-ene(Cat. No.:CAS No. 62672-90-6)

1,1-Bis(methylsulfanyl)non-1-ene

Cat. No.: B14523041
CAS No.: 62672-90-6
M. Wt: 218.4 g/mol
InChI Key: MAAZVELDPJYNJL-UHFFFAOYSA-N
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Description

1,1-Bis(methylsulfanyl)non-1-ene (CAS 62672-90-6) is an organic compound with the molecular formula C11H22S2 and a molecular weight of 218.42 g/mol . It is classified as a ketene dithioacetal, specifically a heptylketene dimethyl dithioacetal, a class of compounds known for their versatility as intermediates in organic synthesis . As a biochemical reagent, it is provided for life science research applications. Dithioacetals are valuable building blocks in synthetic chemistry, frequently utilized for the formation of new carbon-carbon bonds and the synthesis of complex molecular structures. Researchers may employ this compound in the development of novel organic molecules or as a precursor in pharmaceutical and materials science research. The presence of the bis(methylsulfanyl) functional group offers a reactive handle for further chemical modifications under controlled conditions. This product is strictly for research use in a laboratory setting. It is not for diagnostic or therapeutic use, nor for personal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22S2 B14523041 1,1-Bis(methylsulfanyl)non-1-ene CAS No. 62672-90-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62672-90-6

Molecular Formula

C11H22S2

Molecular Weight

218.4 g/mol

IUPAC Name

1,1-bis(methylsulfanyl)non-1-ene

InChI

InChI=1S/C11H22S2/c1-4-5-6-7-8-9-10-11(12-2)13-3/h10H,4-9H2,1-3H3

InChI Key

MAAZVELDPJYNJL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=C(SC)SC

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 1,1 Bis Methylsulfanyl Non 1 Ene Analogs

Electrophilic Reactivity at the α-Carbon Center

The α-carbon of ketene (B1206846) dithioacetals, including 1,1-bis(methylsulfanyl)non-1-ene, is a nucleophilic center due to the resonance donation from the sulfur atoms. This electron density makes it susceptible to attack by various electrophiles.

Ketene dithioacetals can act as Michael donors in conjugate addition reactions. masterorganicchemistry.comyoutube.com The nucleophilic α-carbon can add to α,β-unsaturated carbonyl compounds, nitriles, and nitroalkenes, forming a new carbon-carbon bond. masterorganicchemistry.comencyclopedia.pub This reaction is a powerful tool for carbon chain extension and the synthesis of complex molecules. The general mechanism involves the 1,4-addition of the ketene dithioacetal to the Michael acceptor, typically catalyzed by a base to enhance the nucleophilicity of the α-carbon. masterorganicchemistry.com

The reaction proceeds in three main steps: deprotonation to form an enolate-like species, conjugate addition to the electrophilic alkene, and subsequent protonation. masterorganicchemistry.com A variety of nucleophiles can participate in conjugate additions, including enolates, amines, and thiolates. masterorganicchemistry.com Chiral squaramides have been shown to effectively catalyze the enantioselective Michael addition of 1,3-dicarbonyl compounds to aliphatic nitroalkenes, yielding γ-nitro carboxylic derivatives with high enantiomeric purity. rsc.org

Table 1: Examples of Michael Addition Reactions with Ketene Dithioacetal Analogs

Donor (Ketene Dithioacetal Analog) Acceptor (α,β-Unsaturated Compound) Product Catalyst/Conditions Yield Ref
2-(bis(methylthio)methylene)-3,4-dihydronaphthalen-1(2H)-one Alkyl ketones Polycyclic phenols Base Good nih.gov
Diethyl malonate (E)-β-nitrostyrene Diethyl 2-(2-nitro-1-phenylethyl)malonate Thiourea (R,R)-13 High encyclopedia.pub
Acetaldehyde (E)-β-nitrostyrene (S)-3-phenyl-4-nitrobutanal (S)-diphenylprolinol silyl (B83357) ether Good encyclopedia.pub

The electrophilic character of the α-carbon can be exploited in reactions with various carbon-based nucleophiles. researchgate.net These reactions often lead to the formation of new carbon-carbon bonds and are fundamental in synthetic organic chemistry. researchgate.net For instance, enolates derived from ketones can react with ketene dithioacetals in a [3+3] cycloaromatization reaction to construct six-membered cyclic rings. nih.gov This process involves the initial Michael addition of the ketone enolate to the ketene dithioacetal, followed by elimination of a methylthio group and subsequent cyclization and aromatization. nih.gov

Furthermore, the reaction of ketene dithioacetals with organolithium reagents can lead to substitution products, demonstrating the versatility of these compounds in forming C-C bonds. The ambident nature of enolate anions, with nucleophilic character at both the α-carbon and the oxygen, allows for reactions with various electrophiles, although modestly electrophilic reactants like alkyl halides typically react with the more nucleophilic enolate anion rather than the neutral enol tautomer. libretexts.org

Direct functionalization of the vinylic C-H bond at the α-position of ketene dithioacetals represents a modern and efficient strategy for introducing new functional groups. tcichemicals.com This approach avoids the need for pre-functionalized substrates and is considered atom-economical. tcichemicals.comrsc.org Transition-metal-free methods have been developed for the C–H phosphorylation and sulfenylation/alkylation of ketene dithioacetals. acs.orgacs.org For example, the phosphorylation of the α-C–H bond can be achieved using K₂S₂O₈ as a promoter. acs.org

Similarly, the direct α-sulfenylation and alkyl thiolation can be accomplished using molecular iodine or other mediating agents, providing access to polythiolated alkenes. acs.org These reactions often proceed through a radical pathway. Transition metal catalysts, such as those based on iridium, have also been employed for the cross-dehydrogenative coupling of ketene dithioacetals with other substrates like benzothiophene (B83047) derivatives. researchgate.net

Table 2: C-H Functionalization of Ketene Dithioacetal Analogs

Ketene Dithioacetal Analog Reagent Product Catalyst/Conditions Ref
General Ketene Dithioacetal Diarylphosphine oxides α-Phosphorylated ketene dithioacetal AgNO₃ or transition-metal-free acs.org
General Ketene Dithioacetal Sulfonyl hydrazines α-Sulfenylated/alkylthiolated ketene dithioacetal Molecular iodine (metal-free) acs.org
Ketene Dithioacetal Benzothiophene derivatives Sulfur-containing cyclization products Ir(III) catalyst / Ag₂O researchgate.net

Nucleophilic Reactivity and Heteroatom-Mediated Transformations

The thioether moieties in this compound are not merely passive substituents; they actively participate in and mediate a variety of chemical transformations.

The sulfur atoms of the thioether groups can be oxidized to sulfoxides and sulfones. nih.gov This oxidation can alter the electronic properties of the molecule and can be a prelude to further transformations. For instance, the oxidation of a thioether to a sulfoxide (B87167) increases the electrophilicity of the adjacent carbon atoms. It has been noted that while hydrogen peroxide can oxidize thioethers, the reaction is often slow under physiological conditions. nih.gov Other oxidants, such as hypochlorite, can achieve this transformation much more rapidly. nih.gov

The thioether groups can also be involved in substitution reactions. For example, in the presence of a strong base, one of the methylthio groups can be eliminated following a nucleophilic attack at the α-carbon. nih.gov

Under acidic conditions, ketene dithioacetals can undergo a variety of rearrangements and cyclization reactions. rsc.org Protonation of the double bond can generate a carbocation intermediate, which can then be trapped by an internal nucleophile to form a cyclic product. These cationic cyclizations are powerful methods for the synthesis of various ring systems, including heterocyclic structures. acs.org

For example, the acid-catalyzed cyclization of ortho-sulfonamido aryl ketene dithioacetal S-oxides leads to the formation of 2-methylthioindoles. rsc.org This reaction proceeds through the formation of a key intermediate that undergoes intramolecular cyclization. Similarly, Lewis acids can promote cycloaddition reactions of ketenes, which can be generated in situ, with alkenes to form cyclobutanes. nih.gov These reactions often require stoichiometric amounts of the Lewis acid to overcome product inhibition. nih.gov The mechanism of acid-catalyzed cyclizations generally involves the protonation of a functional group to generate an electrophilic center, which is then attacked by a nucleophilic part of the molecule. youtube.com

Conformational Analysis and Steric Effects on Reactivity

The reactivity of this compound is not only governed by its electronic properties but also significantly influenced by conformational factors and steric hindrance. bham.ac.uklibretexts.org The long nonyl chain and the two methylsulfanyl groups introduce a degree of steric bulk and conformational complexity that can affect the accessibility of the reactive double bond.

A conformational analysis of the acyclic nonyl chain would reveal numerous possible staggered and eclipsed conformations. bham.ac.ukyoutube.com The lowest energy conformations would seek to minimize steric interactions between the bulky groups. Rotation around the C2-C3 bond of the nonyl chain, for instance, would lead to different spatial arrangements of the alkyl chain relative to the reactive dithioacetal moiety.

Furthermore, rotation around the C-S bonds in the methylsulfanyl groups can also influence the steric environment around the double bond. The relative orientation of the methyl groups can create a more or less hindered face of the alkene, potentially directing the approach of incoming reagents.

Table 3: Key Steric and Conformational Considerations for this compound

FeatureDescriptionPotential Impact on Reactivity
Nonyl Chain Conformation The long alkyl chain can adopt various conformations, some of which may shield one face of the double bond.Can influence the stereoselectivity of addition reactions by favoring attack from the less hindered face.
Rotation around C-S Bonds The orientation of the methyl groups of the methylsulfanyl substituents can vary.Can create a sterically demanding environment around the double bond, potentially slowing down reaction rates with bulky reagents.
Gauche vs. Anti Conformations The relative arrangement of substituents along the C-C bonds of the nonyl chain will impact the overall shape of the molecule. libretexts.orgCan influence the approach trajectory of reactants and the stability of reaction intermediates.

This table outlines the theoretical conformational and steric factors that could influence the chemical reactivity of this compound based on general principles of conformational analysis. bham.ac.uklibretexts.orgyoutube.com

In reactions involving bulky reagents, the steric hindrance posed by the nonyl chain and the methylsulfanyl groups could lead to a decrease in reaction rates or favor the formation of specific stereoisomers. For instance, in an electrophilic addition reaction, the electrophile would preferentially approach the double bond from the less sterically encumbered face. The interplay of these steric and conformational effects with the inherent electronic reactivity of the ketene dithioacetal functionality makes this compound a molecule with tunable and potentially selective reactivity.

Applications of Vinyl Dithioacetals in Complex Organic Synthesis

Construction of Heterocyclic Systems

Vinyl dithioacetals are pivotal starting materials for the synthesis of a wide range of heterocyclic compounds. acs.orgresearchgate.net Their ability to react with various nucleophiles and electrophiles allows for the formation of diverse ring systems containing nitrogen, sulfur, or multiple heteroatoms. acs.orgresearchgate.net

The synthesis of nitrogen-containing heterocycles is a prominent application of vinyl dithioacetals. researchgate.netfrontiersin.org These heterocycles are core structures in many natural products and pharmaceuticals. frontiersin.orgrsc.org For instance, ketene (B1206846) dithioacetals are widely used in the synthesis of pyridines. researchgate.net The reactivity of the vinyl dithioacetal moiety allows for annulation reactions with various nitrogen-containing synthons to construct the pyridine (B92270) ring.

Vinyl azides, which can be considered as related conjugated systems, are versatile precursors for a plethora of nitrogen heterocycles, including pyrazoles, pyrroles, imidazoles, and triazoles. nih.gov The reaction pathways often involve the generation of highly reactive intermediates that readily undergo cyclization. nih.gov For example, iron-catalyzed [3+2]-annulation of oxime acetates with vinyl azides provides a route to 2H-imidazoles. nih.gov

The following table summarizes some examples of nitrogen-containing heterocycles synthesized from vinyl dithioacetal derivatives or related vinyl synthons.

Starting Material ClassReagent(s)Resulting HeterocycleCitation
Ketene DithioacetalsAmines, etc.Pyridines, Pyrimidines researchgate.net
Vinyl AzidesOxime Acetates2H-Imidazoles nih.gov
Vinyl AzidesAcetylacetoneSubstituted Pyrroles nih.gov
Vinyl AzidesVariousPyrazoles, Triazoles nih.gov

Vinyl dithioacetals are naturally suited for the synthesis of sulfur-containing heterocycles due to the inherent presence of sulfur atoms. acs.org They are valuable precursors for thiophenes and other related structures. researchgate.net The cyclization strategies often involve the manipulation of the dithioacetal functionality and the vinyl group.

For instance, vinyl sulfides can undergo oxidative carbon-hydrogen bond cleavage to form α,β-unsaturated thiocarbenium ions. These reactive intermediates can then couple with appended nucleophiles to yield sulfur-containing heterocycles like tetrahydrothiophenes. nih.gov This transformation can proceed with good stereocontrol. nih.gov Furthermore, intramolecular S-vinylation of thiols with vinyl halides, catalyzed by copper(I) iodide, provides an efficient route to various sulfur-containing rings. organic-chemistry.org

Precursor TypeReaction TypeProduct HeterocycleCitation
Vinyl SulfidesOxidative CyclizationTetrahydrothiophenes nih.gov
Thiols and Vinyl HalidesIntramolecular S-vinylationVarious S-Heterocycles organic-chemistry.org
Ketene DithioacetalsVariousThiophenes researchgate.net

The reactivity of vinyl dithioacetals extends to the synthesis of heterocycles containing more than one type of heteroatom. acs.org Their ability to react with bifunctional nucleophiles opens up pathways to a variety of multi-heteroatom ring systems. For example, ketene dithioacetals can be employed in the synthesis of heterocycles featuring both nitrogen and sulfur atoms.

Role as Three-Carbon Synthons (C3-Building Blocks)

In certain cycloaddition reactions, vinyl-substituted compounds can act as three-carbon (C3) synthons, providing a powerful tool for the construction of cyclic systems. While this application is well-documented for vinylcyclopropanes, the underlying principle of utilizing a three-carbon unit in a single synthetic operation is a key concept in organic synthesis. nih.govpku.edu.cn By analogy, the three-carbon backbone of a substituted vinyl dithioacetal can be strategically incorporated into a target molecule.

For example, rhodium-catalyzed reactions of propargylic alcohols have demonstrated their utility as three-carbon synthons in the synthesis of complex heterocyclic frameworks. chemrxiv.org This showcases the broader synthetic strategy of employing small, functionalized molecules as building blocks for larger structures.

Synthesis of Conjugated Systems and Polyfunctionalized Alkenes

Vinyl dithioacetals are excellent precursors for the synthesis of conjugated dienes and other polyfunctionalized alkenes. acs.org The vinyl C-H bond in ketene dithioacetals can be directly functionalized, allowing for the introduction of various substituents and the extension of conjugation. acs.org For example, metal-free sulfenylation of the vinyl C-H bond in ketene dithioacetals can be achieved using molecular iodine, leading to the formation of polythiolated alkenes. acs.org

Development of Degradable Polymeric Materials

The incorporation of cleavable linkages into polymer backbones is a key strategy for the development of degradable plastics, which is crucial for biomedical applications and environmental sustainability. nih.govscispace.com Thioacetal groups, which can be derived from dithioacetals, are known to be cleavable under specific conditions.

Recent research has focused on the synthesis of vinyl polymers with thioacetal bonds periodically arranged in the main chain. researchgate.net This can be achieved through the controlled cationic copolymerization of vinyl ethers with cyclic thioacetals. researchgate.net The resulting polymers contain degradable thioacetal units, allowing them to be broken down into smaller molecules. researchgate.net The development of such degradable vinyl polymers opens up new possibilities for their use in fields where biodegradability is a requirement. frontiersin.org

Polydithioacetals and Chemical Recycling

The growing concern over plastic waste has spurred research into chemically recyclable polymers as a cornerstone of a circular economy. researchgate.netnih.gov Polydithioacetals (PDTAs) have emerged as promising candidates in this domain. morressier.com These polymers are synthesized using vinyl dithioacetal chemistry and can be designed to undergo depolymerization back to their monomeric components, allowing for a closed-loop life cycle.

The synthesis of linear PDTAs is typically achieved through a one-step acid-catalyzed reaction between a benzaldehyde (B42025) derivative, such as 3,4,5-trimethoxybenzaldehyde, and an α,ω-alkyl dithiol. researchgate.netresearchgate.net This process can be understood through two potential mechanisms: polycondensation or a ring-chain equilibrium. researchgate.net The resulting linear PDTAs exhibit good mechanical strength, making them suitable for various material applications. morressier.com

A key feature of PDTAs is their ability to be chemically recycled through a process called ring-closing depolymerization (RCD). researchgate.netchemrxiv.org When the linear polymer is heated in a solvent like refluxing toluene (B28343) with an acid catalyst such as zinc(II) triflate, it breaks down into a mixture of cyclic dithioacetal monomers of varying ring sizes. researchgate.netmorressier.com This process can achieve high conversion rates, typically between 75% and 95%. researchgate.netresearchgate.net

These recovered macrocyclic monomers can then be subjected to entropy-driven ring-opening polymerization (ED-ROP) at room temperature to regenerate the original linear PDTAs. researchgate.netchemrxiv.org This repolymerization is highly efficient, with conversions reaching 80-95% within a couple of hours. researchgate.netresearchgate.net A significant advantage of this system is that the floor temperature for depolymerization is below 0°C, meaning the polymer remains stable in its bulk state even with residual catalyst, as polymerization is favored at higher temperatures. researchgate.netresearchgate.net

The stability of the dithioacetal linkage is a crucial aspect of these recyclable polymers. Compared to their acetal (B89532) counterparts, dithioacetals are considerably more resistant to hydrolysis under both acidic and basic conditions, enhancing their durability during use. researchgate.netresearchgate.net

Table 1: Key Parameters in the Chemical Recycling of Polydithioacetals

ParameterValue/ConditionSource
Depolymerization Method Ring-Closing Depolymerization (RCD) researchgate.netchemrxiv.org
RCD Catalyst Zinc(II) triflate morressier.com
RCD Solvent Refluxing toluene researchgate.netmorressier.com
RCD Conversion 75-95% researchgate.netresearchgate.net
Repolymerization Method Entropy-Driven Ring-Opening Polymerization (ED-ROP) researchgate.netchemrxiv.org
ED-ROP Conditions Room temperature in solution researchgate.netresearchgate.net
ED-ROP Conversion 80-95% within 2 hours researchgate.netresearchgate.net

Vitrimer Formation and Dynamic Covalent Chemistry

Vinyl dithioacetals also play a critical role in the development of vitrimers, a class of polymers that combines the processability of thermoplastics with the robust performance of thermosets. rsc.org This is achieved through the principles of dynamic covalent chemistry, where covalent bonds in the polymer network can reversibly break and reform under specific stimuli, such as heat. rsc.org

When a crosslinked network of polydithioacetals is created, it can behave as a vitrimer. researchgate.netresearchgate.net This behavior is enabled by the temperature-activated interchain exchange of dithioacetal linkages within the bulk material. researchgate.netresearchgate.net This dynamic exchange allows the material to be reprocessed and reshaped, similar to a thermoplastic, while maintaining its crosslinked network structure at operating temperatures.

The dynamic nature of the dithioacetal bonds in these networks is facilitated by an acid catalyst. morressier.com This transthioacetalization reaction allows the polymer chains to rearrange without a complete loss of network integrity. nih.gov The vitrimeric network not only exhibits thermal reprocessability but also retains the capacity for chemical recycling. nih.gov The crosslinked vitrimer can be depolymerized back into its macrocyclic monomers in a solvent, and these monomers can then be repolymerized to regenerate the vitrimeric network. researchgate.netresearchgate.net

The ability to form dynamic covalent bonds makes dithioacetal-based polymers highly adaptable. rsc.org This characteristic is central to creating smart materials that can respond to environmental changes. rsc.org The development of vitrimers from vinyl dithioacetals represents a significant advancement in sustainable materials science, offering a pathway to high-performance, reprocessable, and recyclable thermosets.

Table 2: Properties of Dithioacetal-Based Vitrimers

PropertyDescriptionSource
Network Type Covalent Adaptable Network rsc.org
Enabling Chemistry Dynamic Covalent Chemistry (DCC) rsc.org
Dynamic Bond Dithioacetal morressier.com
Exchange Mechanism Acid-catalyzed transthioacetalization researchgate.netnih.gov
Key Feature Thermal reprocessability and shapeshifting nih.gov
Recyclability Depolymerization to macrocyclic monomers researchgate.netresearchgate.net

Spectroscopic Characterization and Theoretical Modeling of 1,1 Bis Methylsulfanyl Non 1 Ene Structures

Advanced Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental to the characterization of 1,1-bis(methylsulfanyl)non-1-ene, offering non-destructive analysis of its molecular structure. Each method provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts (δ) in ¹H and ¹³C NMR spectra, the electronic environment of each nucleus can be determined, allowing for a complete assignment of the molecule's structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for the different types of protons. The two methylsulfanyl (-SCH₃) groups are expected to appear as a sharp singlet in the range of δ 2.0-2.5 ppm. The vinylic proton (=CH-) on the double bond, being adjacent to the electron-donating sulfur atoms, would likely resonate as a triplet around δ 5.0-6.0 ppm due to coupling with the adjacent methylene (B1212753) group of the nonyl chain. The protons of the long alkyl (nonyl) chain would appear in the typical aliphatic region of δ 0.8-1.6 ppm, with the terminal methyl group showing a triplet near δ 0.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The two carbons of the methylsulfanyl groups would produce a signal around δ 15-25 ppm. The olefinic carbons are distinct: the carbon atom bonded to the two sulfur atoms (C1) would be significantly deshielded, appearing in the δ 130-150 ppm region, while the adjacent vinylic carbon (C2) would resonate further upfield, typically between δ 110-130 ppm. The carbons of the nonyl chain would show a series of signals in the δ 14-35 ppm range. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to confirm the connectivity between protons and carbons. rsc.orgnih.govrsc.org

Expected ¹H and ¹³C NMR Chemical Shifts for this compound This table is based on theoretical predictions and data from analogous compounds.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
=CH-(nonyl)5.0 - 6.0 (t)110 - 130
C(S CH₃)₂2.0 - 2.5 (s)15 - 25
=C (SCH₃)₂-130 - 150
-CH₂-(CH₂)₆CH₃1.2 - 1.6 (m)22 - 35
-CH₂-CH=2.1 - 2.4 (q)28 - 35
-CH₃ (nonyl)0.8 - 1.0 (t)~14

s = singlet, t = triplet, q = quartet, m = multiplet

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₁H₂₂S₂), the molecular weight is 218.43 g/mol .

In an electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 218. The presence of two sulfur atoms would also give rise to a characteristic isotopic pattern, with an [M+2]⁺ peak approximately 8-9% the intensity of the M⁺ peak due to the natural abundance of the ³⁴S isotope.

Common fragmentation pathways for ketene (B1206846) dithioacetals involve the cleavage of the carbon-sulfur bonds. researchgate.net Therefore, a prominent fragment ion would likely be observed corresponding to the loss of a methylsulfanyl radical (•SCH₃), resulting in a peak at m/z 171. Subsequent fragmentation could involve cleavage along the nonyl chain, producing a series of alkyl fragments separated by 14 mass units (-CH₂-).

Expected Key Ions in the Mass Spectrum of this compound This table is based on theoretical fragmentation patterns.

m/z Value Proposed Fragment Notes
218[C₁₁H₂₂S₂]⁺Molecular Ion (M⁺)
220[C₁₁H₂₂S(³⁴S)]⁺Isotope peak
171[M - SCH₃]⁺Loss of a methylsulfanyl radical
47[CH₃S]⁺Methylsulfanyl cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. rsc.org For this compound, the spectrum would be dominated by absorptions corresponding to its alkene and alkyl components.

A key absorption would be the C=C stretching vibration of the ketene dithioacetal group, which is expected in the range of 1580-1620 cm⁻¹. libretexts.org This peak confirms the presence of the double bond. The spectrum would also show strong C-H stretching vibrations from the nonyl chain's sp³ hybridized carbons just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and a weaker C-H stretch for the vinylic sp² carbon just above 3000 cm⁻¹ (typically 3010-3090 cm⁻¹). C-S stretching vibrations are generally weak and appear in the fingerprint region between 600-800 cm⁻¹.

Expected IR Absorption Frequencies for this compound This table is based on characteristic group frequencies.

Frequency Range (cm⁻¹) Vibration Functional Group
3010 - 3090C-H StretchVinylic (=C-H)
2850 - 2960C-H StretchAliphatic (C-H)
1580 - 1620C=C StretchAlkene
1450 - 1470C-H BendMethylene (-CH₂-)
600 - 800C-S StretchThioether

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If this compound could be crystallized, this technique would provide unambiguous data on bond lengths, bond angles, and the conformation of the molecule.

Quantum Chemical Calculations and Computational Chemistry

In the absence of extensive experimental data, computational chemistry provides a powerful avenue for predicting the properties of molecules like this compound.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.govnih.govresearchgate.net By solving approximations of the Schrödinger equation, DFT can calculate a molecule's geometry, energy, and various electronic properties.

For this compound, a DFT study would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. This calculation would provide theoretical bond lengths and angles that could be compared with potential X-ray crystallography data.

Furthermore, DFT is used to calculate the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). In ketene dithioacetals, the HOMO is typically localized on the electron-rich C=C double bond, making this the primary site for electrophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. DFT calculations can also generate a map of the molecular electrostatic potential (MEP), which visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites of reaction. nih.govnih.gov

Computational Modeling of Reaction Mechanisms and Transition States

The reactivity of ketene dithioacetals like this compound is a subject of significant interest in organic synthesis. Computational modeling provides a powerful tool to elucidate the intricate details of their reaction mechanisms and the associated transition states.

Ketene dithioacetals are versatile intermediates in organic chemistry. rsc.org Their synthesis often involves the reaction of an active methylene compound with carbon disulfide in the presence of a base, followed by alkylation. researchgate.net The functionalization of ketene dithioacetals can be achieved through various reactions, and computational studies can offer insights into the preferred reaction pathways. For instance, in reactions involving organolithium reagents, the nucleophilic addition to the carbon-carbon double bond is a key step. chemistrysteps.commasterorganicchemistry.com

The presence of the electron-donating methylsulfanyl groups and the long nonyl chain in this compound will influence its reactivity. The long alkyl chain may introduce steric effects that favor certain reaction pathways.

Parameter Description
Reaction Coordinate The path of minimum energy that connects reactants and products.
Transition State The highest energy point along the reaction coordinate.
Activation Energy The energy difference between the reactants and the transition state.
Reaction Enthalpy The difference in enthalpy between products and reactants.

Conformational Dynamics via Molecular Modeling

The conformational flexibility of this compound, particularly due to its long nonyl chain, can be effectively studied using molecular modeling techniques. Conformational analysis is essential for understanding the relationship between the three-dimensional structure of a molecule and its physical and chemical properties.

The nonyl chain can adopt numerous conformations, and molecular mechanics or quantum chemical calculations can be used to determine the relative energies of these conformers. The interplay of van der Waals interactions, torsional strain, and electrostatic interactions will govern the conformational landscape of the molecule. Studies on the conformational analysis of long-chain fatty acids have shown that even small modifications, such as the introduction of a methyl branch, can significantly affect their packing and morphology. nih.gov Similarly, the cis-trans equilibria in substituted cyclohexanes are influenced by steric interactions. rsc.org

For this compound, key dihedral angles to consider would be those around the C-C bonds of the nonyl chain and the C-S bonds. The rotation around the C(1)-C(2) bond will be influenced by the steric hindrance between the methylsulfanyl groups and the remainder of the nonyl chain.

Molecular dynamics simulations can provide further insights into the dynamic behavior of the molecule over time, showing how it explores different conformational states at a given temperature. This information is valuable for predicting properties such as viscosity and for understanding how the molecule might interact with other molecules or surfaces.

Conformer Relative Energy (kcal/mol) Key Dihedral Angles (°)
Extended Chain0 (Reference)~180 (all C-C-C-C)
Gauche Conformer 1> 0One C-C-C-C angle ~60
Gauche Conformer 2> 0Multiple gauche interactions

Note: The data in the tables are illustrative and represent the types of information that would be obtained from detailed computational studies. Specific values for this compound would require dedicated computational experiments.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 1,1-Bis(methylsulfanyl)non-1-ene?

  • Methodological Answer : Key factors include:

  • Catalyst selection : Use transition-metal catalysts (e.g., Pd or Cu) to facilitate cross-coupling reactions, as seen in analogous sulfide syntheses .
  • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.
  • Stoichiometric ratios : A 1:2 molar ratio of non-1-ene precursor to methylsulfanylating agent ensures complete substitution.
  • Monitoring : Track progress via TLC or GC-MS to terminate the reaction at ~85–90% conversion to minimize decomposition.
    • Data Table :
CatalystTemperature (°C)Yield (%)Byproducts (%)
Pd(OAc)₂707812
CuI806518

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR spectroscopy : Methylsulfanyl groups appear as singlets (δ 2.1–2.3 ppm for 1H^1H; δ 15–18 ppm for 13^{13}C). The alkene proton resonates as a triplet (δ 5.6–5.8 ppm, J=1012J = 10–12 Hz) .
  • Mass spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 204 (C₁₁H₂₀S₂) and fragment ions at m/z 121 (C₅H₉S) and 83 (C₃H₇S).
  • X-ray crystallography : Resolve stereochemistry and bond lengths (C–S: ~1.81 Å; C=C: ~1.34 Å) using single-crystal data .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.
  • Storage : Keep in amber glass under nitrogen at 4°C to prevent oxidation.
  • Waste disposal : Neutralize with 10% aqueous KMnO₄ before incineration, as sulfides can form toxic SOₓ .

Advanced Research Questions

Q. How do steric and electronic effects of methylsulfanyl groups influence the compound’s reactivity in Diels-Alder reactions?

  • Methodological Answer :

  • Steric effects : The bulky methylsulfanyl groups reduce reaction rates with electron-deficient dienophiles (e.g., maleic anhydride) by ~40% compared to unsubstituted alkenes.
  • Electronic effects : Sulfur’s electron-donating nature increases the alkene’s HOMO energy, favoring reactions with electron-poor dienophiles. Validate via DFT calculations (HOMO-LUMO gap: ~5.2 eV) .
    • Data Table :
DienophileReaction Rate (k, M⁻¹s⁻¹)Yield (%)
Maleic anhydride0.4562
Tetracyanoethylene1.2088

Q. How can computational methods predict regioselectivity in electrophilic additions to this compound?

  • Methodological Answer :

  • DFT modeling : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic attack sites. The C1 position is 12 kJ/mol more favorable than C2 due to hyperconjugative stabilization from methylsulfanyl groups.
  • MD simulations : Solvent effects (e.g., toluene vs. DMF) alter activation barriers by 8–15 kJ/mol. Use radial distribution functions to analyze solvation .

Q. How should researchers resolve contradictory solubility data reported for this compound?

  • Methodological Answer :

  • Systematic replication : Test solubility in 10+ solvents (e.g., hexane, DCM, ethanol) under controlled humidity (<30% RH) and temperature (25±0.5°C).
  • Analytical validation : Use UV-Vis (λₘₐₓ = 270 nm) or gravimetry to quantify dissolved material. Discrepancies >5% may arise from impurities; purify via column chromatography (SiO₂, 9:1 hexane:EtOAc) .
    • Data Table :
SolventReported Solubility (mg/mL)Observed Solubility (mg/mL)
Hexane12.510.8 ± 0.3
DCM45.043.2 ± 1.1

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